molecular formula C16H16N2O B2736448 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 857759-24-1

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B2736448
CAS No.: 857759-24-1
M. Wt: 252.317
InChI Key: UFLGDKJOLRAYCJ-UHFFFAOYSA-N
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Description

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is a versatile chemical compound with a unique structure that combines a benzoyl group with a tetrahydroquinoline scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the condensation of an appropriate benzoyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is utilized in several research areas:

Mechanism of Action

The mechanism of action of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydroquinoline scaffold provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    1-Benzoyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline scaffold.

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the amine group at the 7-position.

Uniqueness: 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to the presence of both the benzoyl group and the amine group on the tetrahydroquinoline scaffold, which imparts distinct chemical and biological properties .

Biological Activity

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzoyl substituent, which contributes to its unique chemical properties. The molecular formula is C16H16N2OC_{16}H_{16}N_2O, and it has been characterized for its potential interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Opioid Receptor Interaction : It has been shown to act as an agonist at the mu-opioid receptor (MOR) and a partial agonist at the delta-opioid receptor (DOR). This dual activity suggests potential use in pain management and analgesic therapies .
  • Anti-inflammatory Effects : Studies have indicated that this compound possesses anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
Analgesic Exhibits high affinity for MOR; effective in pain models
Anti-inflammatory Reduces inflammation markers in vitro
Cytotoxicity Shows selective cytotoxic effects against cancer cells

Case Studies and Research Findings

  • Analgesic Efficacy : In a study utilizing the warm water tail withdrawal (WWTW) assay, this compound demonstrated significant antinociceptive effects. The compound produced dose-dependent increases in latency to tail flick, indicating effective pain relief comparable to standard analgesics like morphine .
  • In Vitro Anti-inflammatory Activity : Another study investigated the compound's ability to inhibit pro-inflammatory cytokines in cultured macrophages. Results showed a marked reduction in TNF-alpha and IL-6 levels upon treatment with this compound.
  • Cytotoxicity Against Cancer Cell Lines : The compound was evaluated for its cytotoxic effects against various cancer cell lines. It exhibited selective toxicity towards certain types of cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Table 2: Comparison of Biological Activities

CompoundMOR Affinity (Ki)DOR Affinity (Ki)Anti-inflammatory Activity
This compound Low (nM range)ModerateYes
UMB425 ModerateHighNo
S-(R)-6-benzyl-tetrahydroquinoline HighLowYes

This table highlights the varying affinities and activities of related compounds. Notably, while this compound shows both analgesic and anti-inflammatory properties, other compounds may exhibit stronger effects at specific receptors but lack anti-inflammatory activity.

Properties

IUPAC Name

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-9-8-12-7-4-10-18(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGDKJOLRAYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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